molecular formula C25H22N8S B3614203 6-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

6-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No. B3614203
M. Wt: 466.6 g/mol
InChI Key: RKLMLGIHKNLIKR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzyl group, a phenyl group, a 1,2,4-triazole ring, a thioether group, and a 1,3,5-triazine ring. These functional groups could potentially contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The compound contains two nitrogen-rich heterocyclic rings (1,2,4-triazole and 1,3,5-triazine), which are likely to contribute to its chemical properties and reactivity .


Chemical Reactions Analysis

The presence of the triazole and triazine rings could make the compound susceptible to reactions with electrophiles or nucleophiles. Additionally, the sulfur atom in the thioether group could potentially be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of aromatic rings could contribute to its stability, while the nitrogen and sulfur atoms could influence its polarity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, many triazole and triazine derivatives have been found to have biological activity, such as antimicrobial or anticancer properties .

Future Directions

The future directions for this compound would likely depend on its properties and potential applications. For example, if it has biological activity, it could be further studied for potential use in medical or agricultural applications .

properties

IUPAC Name

6-[(4-benzyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N8S/c26-23-28-21(29-24(30-23)27-20-14-8-3-9-15-20)17-34-25-32-31-22(19-12-6-2-7-13-19)33(25)16-18-10-4-1-5-11-18/h1-15H,16-17H2,(H3,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLMLGIHKNLIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SCC3=NC(=NC(=N3)NC4=CC=CC=C4)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
Reactant of Route 3
Reactant of Route 3
6-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
Reactant of Route 4
Reactant of Route 4
6-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
Reactant of Route 5
Reactant of Route 5
6-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine
Reactant of Route 6
Reactant of Route 6
6-{[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine

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